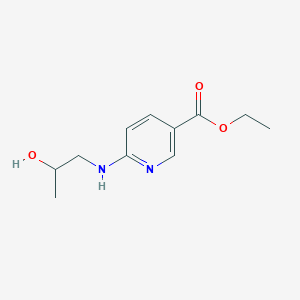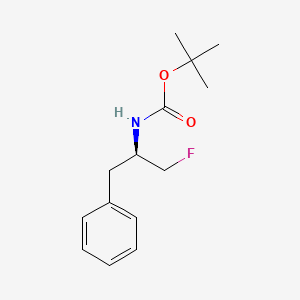![molecular formula C13H9BrClFOZn B14894645 3-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894645.png)
3-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of both chlorine and fluorine atoms in the phenoxy group enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenyl bromide+Zn→3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity zinc and rigorous exclusion of moisture and oxygen are critical to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide: primarily undergoes cross-coupling reactions, such as:
Suzuki-Miyaura coupling: This reaction involves the coupling of the organozinc reagent with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Negishi coupling: Similar to Suzuki-Miyaura, this reaction couples the organozinc reagent with organic halides using a nickel or palladium catalyst.
Common Reagents and Conditions
Catalysts: Palladium or nickel complexes.
Solvents: Tetrahydrofuran, dimethylformamide.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide: has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar in structure but contains a morpholino group instead of a chlorophenoxy group.
3-Chlorophenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center (magnesium instead of zinc).
Uniqueness
- The presence of both chlorine and fluorine atoms in 3-[(2’-Chloro-6’-fluorophenoxy)methyl]phenylzinc bromide enhances its reactivity and selectivity in cross-coupling reactions compared to other organozinc reagents.
- The use of tetrahydrofuran as a solvent provides better solubility and stability for the organozinc reagent, making it more efficient in various synthetic applications.
特性
分子式 |
C13H9BrClFOZn |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-3-fluoro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
CVUCAEAURYFRDJ-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)COC2=C(C=CC=C2Cl)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894569.png)
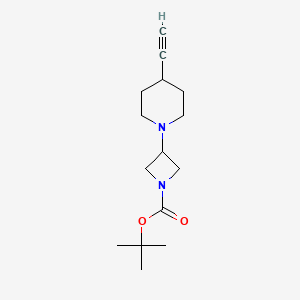
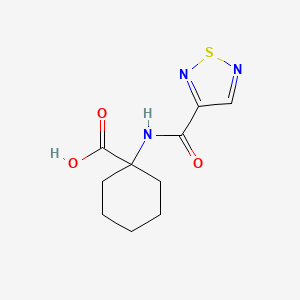

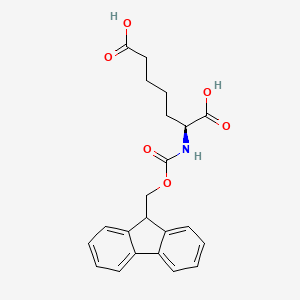
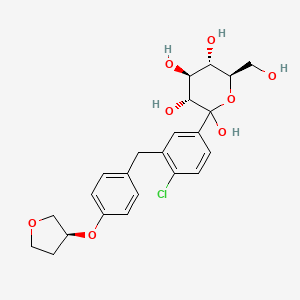
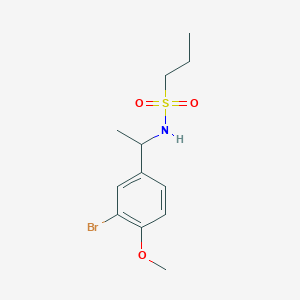
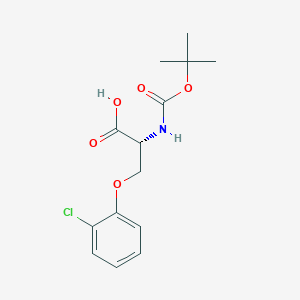
![2-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14894604.png)
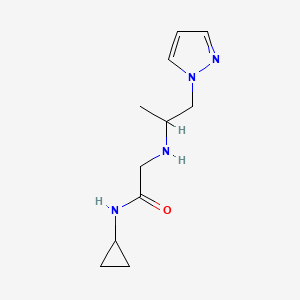
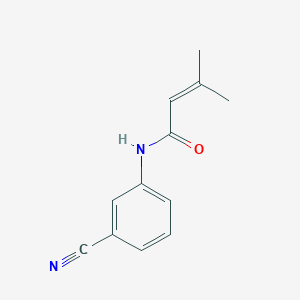
![tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14894627.png)
